molecular formula C11H12N2S B13256194 4-methyl-N-(thiophen-2-ylmethyl)pyridin-3-amine

4-methyl-N-(thiophen-2-ylmethyl)pyridin-3-amine

Cat. No.: B13256194
M. Wt: 204.29 g/mol
InChI Key: JOQWBQCLJBLCGB-UHFFFAOYSA-N
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Description

4-Methyl-N-(thiophen-2-ylmethyl)pyridin-3-amine is a pyridine derivative featuring a methyl group at the 4-position and an amine group at the 3-position of the pyridine ring. The amine is further substituted with a thiophen-2-ylmethyl group, introducing a sulfur-containing heterocycle.

Properties

Molecular Formula

C11H12N2S

Molecular Weight

204.29 g/mol

IUPAC Name

4-methyl-N-(thiophen-2-ylmethyl)pyridin-3-amine

InChI

InChI=1S/C11H12N2S/c1-9-4-5-12-8-11(9)13-7-10-3-2-6-14-10/h2-6,8,13H,7H2,1H3

InChI Key

JOQWBQCLJBLCGB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)NCC2=CC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(thiophen-2-ylmethyl)pyridin-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-methylpyridin-3-amine with thiophen-2-ylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(thiophen-2-ylmethyl)pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiophen-2-ylmethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like ether or THF.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; in the presence of bases or catalysts.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-methyl-N-(thiophen-2-ylmethyl)pyridin-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-methyl-N-(thiophen-2-ylmethyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-Methyl-N-(1,2,3-thiadiazol-4-ylmethyl)pyridin-3-amine

  • Structure : Replaces the thiophene ring with a 1,2,3-thiadiazole group.
  • Lipophilicity: Thiophene (logP ~2.0) is more lipophilic than thiadiazole (logP ~1.3), which may affect membrane permeability and bioavailability.
  • Synthesis : Similar palladium-catalyzed coupling methods are likely used, as seen in related pyridine derivatives (e.g., 81% yield for a benzyl-substituted analog) .
  • Applications : Thiadiazole derivatives are often explored as antimicrobial or anticancer agents, whereas thiophene-containing compounds may target neurological pathways .

3-Methyl-N-[4-(trifluoromethyl)benzyl]pyridin-2-amine

  • Structure : Pyridine with a methyl group at position 3, an amine at position 2, and a 4-(trifluoromethyl)benzyl substituent.
  • Key Differences :
    • Substituent Position : The amine and methyl groups are shifted to positions 2 and 3, respectively, altering steric and electronic effects.
    • Trifluoromethyl Group : Introduces strong electron-withdrawing effects, enhancing metabolic stability and binding to hydrophobic pockets in enzymes like CYP51 .
  • Pharmacological Relevance: Trifluoromethyl-substituted analogs (e.g., UDO and UDD) exhibit potent anti-Trypanosoma cruzi activity, suggesting that similar modifications in the target compound could enhance efficacy .

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine

  • Structure : Features a pyrazole ring fused to a pyridine, with a cyclopropylamine substituent.
  • Key Differences: Heterocycle Core: Pyrazole’s two adjacent nitrogen atoms enhance hydrogen-bonding capacity compared to pyridine.
  • Synthesis : Copper-catalyzed coupling reactions yield similar amines (e.g., 17.9% yield for this compound) .
  • Applications : Pyrazole derivatives are common in kinase inhibitors, suggesting that the target compound’s thiophene group could be modified to incorporate similar motifs for enhanced activity .

2-(5-Chloro-2-fluorophenyl)-N-(3-methylpyridin-4-yl)-5-(thiophen-3-yl)pyrimidin-4-amine

  • Structure : Pyrimidine core with thiophene and halogenated aryl groups.
  • Key Differences :
    • Core Heterocycle : Pyrimidine is more electron-deficient than pyridine, favoring interactions with electron-rich biological targets.
    • Halogen Substituents : Chlorine and fluorine enhance binding via halogen bonding and improve pharmacokinetic properties.
  • Pharmacological Potential: Pyrimidine-thiophene hybrids are explored in antiviral and anticancer research, highlighting the target compound’s applicability in similar areas .

Biological Activity

4-Methyl-N-(thiophen-2-ylmethyl)pyridin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a pyridine ring substituted with a thiophene moiety, which enhances its reactivity and potential therapeutic applications. Research has indicated its efficacy in various biological contexts, including antimicrobial, anticancer, and enzyme inhibition activities.

  • Molecular Formula : C11H12N2S
  • Molecular Weight : 204.29 g/mol
  • Structure : The compound consists of a pyridine ring with a methyl group at the 4-position and a thiophen-2-ylmethyl group at the nitrogen atom.

The biological activity of 4-methyl-N-(thiophen-2-ylmethyl)pyridin-3-amine is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may inhibit enzyme activity involved in various disease pathways, thus exerting therapeutic effects. For instance, it has been shown to bind effectively to β-lactamase enzymes, which are critical in antibiotic resistance mechanisms.

Antimicrobial Activity

Recent studies have demonstrated the compound's antibacterial properties against resistant strains of bacteria. In vitro assays have shown significant inhibition against Extended-Spectrum Beta-Lactamase (ESBL)-producing Escherichia coli.

Concentration (mg/well)Zone of Inhibition (mm)
108 ± 1
2010 ± 1
3012 ± 2
4014 ± 2
5015 ± 2

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were also determined, indicating effective antibacterial activity at lower concentrations .

Anticancer Activity

The compound has shown promise in cancer research, particularly in inhibiting tumor cell proliferation. Studies indicate that it induces apoptosis in various cancer cell lines, including hypopharyngeal carcinoma cells. The mechanism appears to involve the modulation of apoptotic pathways and interference with cell cycle progression .

Case Studies

  • Antibacterial Efficacy : A study evaluated several derivatives of pyridine-thiophene hybrids for their antibacterial effects against ESBL-producing strains. The results indicated that compounds similar to 4-methyl-N-(thiophen-2-ylmethyl)pyridin-3-amine exhibited significant antibacterial activity, suggesting potential as new antibiotics .
  • Cytotoxicity in Cancer Models : In another research effort, the cytotoxic effects of this compound were assessed using the MTT assay on FaDu cells. Results showed enhanced cytotoxicity compared to standard chemotherapeutics, highlighting its potential as an anticancer agent .

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